molecular formula C20H17ClN2O B5813461 [2-(3-Chlorophenyl)quinolin-4-yl]-pyrrolidin-1-ylmethanone

[2-(3-Chlorophenyl)quinolin-4-yl]-pyrrolidin-1-ylmethanone

Cat. No.: B5813461
M. Wt: 336.8 g/mol
InChI Key: WOFZHPBWFFRLNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(3-Chlorophenyl)quinolin-4-yl]-pyrrolidin-1-ylmethanone is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a quinoline core substituted with a 3-chlorophenyl group and a pyrrolidin-1-ylmethanone moiety, making it a unique structure with potential pharmacological significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-Chlorophenyl)quinolin-4-yl]-pyrrolidin-1-ylmethanone typically involves multi-step organic reactions. One common method involves the condensation of 2-chloroquinoline with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate . Another approach includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild reaction conditions and high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can significantly enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[2-(3-Chlorophenyl)quinolin-4-yl]-pyrrolidin-1-ylmethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines .

Scientific Research Applications

Chemistry

In chemistry, [2-(3-Chlorophenyl)quinolin-4-yl]-pyrrolidin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

In biology, this compound is studied for its potential as a bioactive molecule.

Medicine

In medicine, quinoline derivatives, including this compound, are investigated for their therapeutic potential. They have been studied for their antimicrobial, anticancer, and anti-inflammatory properties .

Industry

In industry, this compound can be used in the development of new materials, dyes, and catalysts. Its unique chemical properties make it a valuable component in various industrial applications .

Mechanism of Action

The mechanism of action of [2-(3-Chlorophenyl)quinolin-4-yl]-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The exact molecular targets and pathways may vary depending on the specific biological context.

Properties

IUPAC Name

[2-(3-chlorophenyl)quinolin-4-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O/c21-15-7-5-6-14(12-15)19-13-17(20(24)23-10-3-4-11-23)16-8-1-2-9-18(16)22-19/h1-2,5-9,12-13H,3-4,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFZHPBWFFRLNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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